N-benzyl-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
N-benzyl-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide is a heterocyclic compound that features an isoxazole ring fused to a pyridine ring. This compound is of significant interest due to its potential pharmacological properties and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide typically involves a multi-component reaction. One efficient method involves the use of 2,2,6-trimethyl-4H-1,3-dioxin-4-one, benzyl amine, aromatic aldehydes, and 5-amino-3-methylisoxazole in the presence of a catalytic amount of p-toluenesulfonic acid or iodine . This reaction is carried out under mild conditions and results in the formation of the desired product.
Industrial Production Methods
Multi-component reactions (MCRs) are particularly favored due to their efficiency and environmental friendliness .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-benzyl-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.
Medicine: Its pharmacological properties are being explored for potential therapeutic applications.
Mechanism of Action
The mechanism by which N-benzyl-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The exact pathways and molecular targets are subjects of ongoing research and may vary depending on the specific application of the compound.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoxazole and pyridine derivatives, such as:
- 3,4-dimethylisoxazolo[5,4-b]pyridine-5-carboxamide
- Benzo[1,8]naphthyridine-3-carboxamide derivatives
Uniqueness
N-benzyl-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide is unique due to its specific structure, which combines an isoxazole ring with a pyridine ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H15N3O2 |
---|---|
Molecular Weight |
281.31 g/mol |
IUPAC Name |
N-benzyl-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C16H15N3O2/c1-10-8-13(14-11(2)19-21-16(14)18-10)15(20)17-9-12-6-4-3-5-7-12/h3-8H,9H2,1-2H3,(H,17,20) |
InChI Key |
WGXLGWHNRKBFEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NOC2=N1)C)C(=O)NCC3=CC=CC=C3 |
Origin of Product |
United States |
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